molecular formula C17H21N3O2S B2615457 Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate CAS No. 1331341-21-9

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate

Cat. No. B2615457
CAS RN: 1331341-21-9
M. Wt: 331.43
InChI Key: LPIGZAIJYOUAAN-UHFFFAOYSA-N
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Description

“Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound . 1,3,4-Thiadiazoles have been studied for their wide range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-thiadiazole ring, possibly through the reaction of a thiosemicarbazide with a suitable electrophile . The piperidine ring could be introduced through a variety of methods, including the reaction of a suitable amine with a halogenated compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole and piperidine rings, along with the methyl and benzoate groups . The exact structure would depend on the specific arrangement of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 1,3,4-thiadiazole and piperidine rings, as well as the methyl and benzoate groups . The thiadiazole ring, in particular, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,3,4-thiadiazole and piperidine rings, as well as the methyl and benzoate groups . For example, the compound might exhibit solubility in organic solvents due to the presence of these groups .

Scientific Research Applications

Antiproliferative and Antimicrobial Effects

Research has demonstrated the antiproliferative effects of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells. These compounds, including analogues closely related to the one , have shown potent activity against various cancer cell lines, suggesting their potential in cancer treatment strategies (Sharath Kumar et al., 2014). Additionally, compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol have been identified as potent 5-HT4 receptor agonists, indicating potential applications in gastrointestinal and neurological disorders (Yang et al., 1997).

Molecular Aggregation and Photophysical Properties

Studies on the molecular aggregation of related compounds in organic solvent solutions have provided insights into their photophysical properties. These investigations are crucial for understanding the behavior of such compounds in various solvents, which is essential for their application in fluorescence imaging and as molecular probes (Matwijczuk et al., 2016). The spectroscopic studies of these compounds in liposome systems also highlight their potential in bioimaging and as components in bioactive materials, where their interaction with lipid bilayers and induced molecular aggregation play significant roles (Kluczyk et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of related 1,3,4-thiadiazole compounds have been extensively studied, providing valuable insights into their chemical properties and potential applications. For instance, the synthesis of various thiadiazoles and their evaluation for analgesic activity suggest the versatility of this chemical framework in drug development (Waters, 1978). Similarly, the crystal structures and Hirshfeld surface analyses of thiadiazol-2-yl derivatives have contributed to a deeper understanding of their molecular interactions, which is crucial for the design of more effective bioactive compounds (Nizammohideen et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. For example, if it exhibits toxic properties, appropriate safety precautions would need to be taken when handling it .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activities and potential applications. For example, if it exhibits promising antimicrobial activity, it could be studied as a potential new antimicrobial agent .

properties

IUPAC Name

methyl 4-[[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-18-19-16(23-12)14-7-9-20(10-8-14)11-13-3-5-15(6-4-13)17(21)22-2/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGZAIJYOUAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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